N-(2-methoxyethyl)-2-(pyridin-4-yl)quinoline-4-carboxamide
Description
N-(2-Methoxyethyl)-2-(pyridin-4-yl)quinoline-4-carboxamide is a quinoline-4-carboxamide derivative characterized by a pyridin-4-yl substituent at the 2-position of the quinoline core and a 2-methoxyethyl group attached to the carboxamide nitrogen. The 2-methoxyethyl group may enhance solubility compared to bulkier or more rigid substituents, while the pyridin-4-yl moiety could contribute to π-π stacking interactions in biological targets .
Properties
IUPAC Name |
N-(2-methoxyethyl)-2-pyridin-4-ylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-23-11-10-20-18(22)15-12-17(13-6-8-19-9-7-13)21-16-5-3-2-4-14(15)16/h2-9,12H,10-11H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTCCRWDURSZBSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-2-(pyridin-4-yl)quinoline-4-carboxamide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction.
Introduction of the Pyridin-4-yl Group: The pyridin-4-yl group can be introduced via a coupling reaction, such as Suzuki or Heck coupling.
Attachment of the N-(2-methoxyethyl) Group: The N-(2-methoxyethyl) group can be introduced through nucleophilic substitution or reductive amination.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyethyl)-2-(pyridin-4-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the quinoline or pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce partially or fully reduced derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of materials with specific properties, such as dyes or catalysts.
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-2-(pyridin-4-yl)quinoline-4-carboxamide would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For example, they might inhibit enzyme activity or block receptor binding, resulting in therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
Key structural variations among quinoline-4-carboxamides include:
- Amide-side chain substituents: Alkylamines (e.g., dimethylaminopropyl), cyclic amines (e.g., morpholino, piperazinyl), and aryl groups (e.g., naphthyl).
- Quinoline-core substituents: Pyridinyl, halogen, methoxy, or methyl groups.
Table 1: Physicochemical Properties of Selected Analogs
| Compound ID | Substituents (Amide Side Chain / Quinoline Core) | Melting Point (°C) | Yield (%) | HPLC Purity (%) | Source |
|---|---|---|---|---|---|
| 5a1 (Ev1) | Dimethylaminopropyl / 2-(phenyl) | 182.3–184.2 | 64 | 99.4 | Antibacterial |
| 5a5 (Ev2) | Dimethylaminopropyl / 2-(morpholinophenyl) | 188.1–189.4 | 59 | 97.6 | Antibacterial |
| 7 (Ev6) | Naphthalen-2-yl / 2-(pyridin-3-yl) | 215–216 | 19.8 | - | CYP2C9 binding |
| 9 (Ev6) | Naphthalen-1-ylmethyl / 2-(pyridin-4-yl) | 188–189 | 72.3 | - | CYP2C9 binding |
| N-(2-hydroxy-4-methylphenyl) (Ev17) | 2-Hydroxy-4-methylphenyl / 2-(pyridin-4-yl) | - | - | - | Commercial |
Key Observations :
- Melting Points: Aromatic side chains (e.g., naphthyl in 7) correlate with higher melting points (>200°C), while alkyl/alkoxy groups (e.g., dimethylaminopropyl in 5a1) result in lower melting points (168–189°C) . The 2-methoxyethyl group in the target compound may reduce crystallinity compared to rigid aromatic substituents.
- Synthetic Yields: Bulky or electron-deficient amines (e.g., naphthyl in 7) yield lower synthetic efficiencies (<25%), while flexible amines (e.g., dimethylaminopropyl in 5a1) achieve higher yields (55–67%) .
Antibacterial Activity ():
Compounds with dimethylaminopropyl side chains (e.g., 5a1–5a4) exhibit potent antibacterial activity, likely due to enhanced membrane permeability from the tertiary amine . For example:
- 5a1 : MIC = 0.5 µg/mL against Staphylococcus aureus.
- 5a4 : MIC = 1.0 µg/mL against Escherichia coli.
Cytochrome P450 2C9 Binding ():
Pyridinyl-substituted analogs (e.g., 7–11) show moderate CYP2C9 inhibition. Compound 7 (pyridin-3-yl) has an IC₅₀ of 8.5 µM, while compound 9 (pyridin-4-yl) exhibits weaker binding (IC₅₀ = 12.3 µM) . The target’s pyridin-4-yl group may similarly limit CYP2C9 affinity.
Radiopharmaceutical Potential ():
FAP (fibroblast activation protein) inhibitors like (S)-N-(2-(2-cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl)-6-methoxyquinoline-4-carboxamide (IC₅₀ = 8.5 nM) highlight the role of electron-withdrawing groups (e.g., cyano, difluoro) in enhancing target affinity . The target’s methoxyethyl group may improve solubility for in vivo applications but lacks the strong electron-withdrawing effects seen in optimized FAP inhibitors.
Pharmacokinetic Considerations
- Solubility: Methoxyethyl and morpholino groups (e.g., 5a5) enhance aqueous solubility compared to aromatic substituents .
- Metabolic Stability : Pyridinyl groups (as in the target) may increase susceptibility to oxidative metabolism compared to halogenated analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
